(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
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Overview
Description
(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a nitrile group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and nitrile group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoropyrrolidine-2-carbonitrile
- 4,4-Difluoropyrrolidine
- 2-Cyanopyrrolidine
Comparison: (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is unique due to the presence of two fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions.
Biological Activity
(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article examines the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C5H7ClF2N
- Molecular Weight : 165.57 g/mol
- CAS Number : 869489-04-3
- Appearance : Solid
This compound has been studied for its potential as a pharmacophore in the development of inhibitors targeting fibroblast activation protein (FAP), which is implicated in various cancers. Research indicates that modifications to the pyrrolidine ring can enhance its inhibitory potency against FAP, making it a candidate for cancer diagnostics and therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- FAP Inhibition : The compound has shown promising results in inhibiting FAP with an IC50 value comparable to other fluorinated analogs. For instance, one study reported an IC50 of approximately 3.3 nM for a related compound, indicating strong inhibitory potential against FAP .
- Tumor Uptake : In vivo studies demonstrated that radiolabeled derivatives of (S)-4,4-Difluoropyrrolidine-2-carbonitrile exhibit significant tumor uptake, which is critical for effective cancer imaging and treatment .
- Comparative Analysis : The compound's biological activity was compared with other fluorinated pyrrolidine derivatives. For example, while the (4R)-fluoropyrrolidine isomer displayed significantly reduced activity (IC50 = 1000 nM), the (S)-isomer maintained strong inhibitory capabilities .
Table 1: Inhibitory Potency Against FAP
Compound | IC50 (nM) |
---|---|
(S)-4,4-Difluoropyrrolidine-2-carbonitrile | 3.3 |
(2S,4S)-Fluoropyrrolidine Analog | 1.59 |
(4R)-Fluoropyrrolidine Isomer | 1000 |
Table 2: Tumor Uptake Comparison
Compound | Tumor Uptake (%ID/g) |
---|---|
[68Ga]Ga-FAPI-04 | 11.90 ± 2.17 |
[68Ga]Ga-SB03045 | 11.8 ± 2.35 |
[68Ga]Ga-SB03058 | 7.93 ± 1.33 |
Case Study 1: Cancer Diagnosis
A preliminary dosimetry study involving patients treated with radiolabeled derivatives of (S)-4,4-Difluoropyrrolidine-2-carbonitrile showed rapid tumor uptake and clearance via the kidneys. Notably, the tracer demonstrated low uptake in normal organs, highlighting its potential as a targeted imaging agent for cancer detection .
Case Study 2: Structural Optimization
Research focused on optimizing the structure of (S)-4,4-Difluoropyrrolidine-2-carbonitrile led to the development of novel analogs with improved FAP-inhibitory potency. The removal of unfavorable substituents from the pyrrolidine ring resulted in compounds that exhibited better tumor uptake characteristics .
Properties
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMTOHWIVLVJE-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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